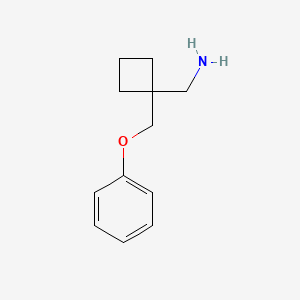

(1-(Phenoxymethyl)cyclobutyl)methanamine

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

[1-(phenoxymethyl)cyclobutyl]methanamine |

InChI |

InChI=1S/C12H17NO/c13-9-12(7-4-8-12)10-14-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2 |

InChI Key |

GGYYSSQOHRONJC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CN)COC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Phenoxymethyl)cyclobutyl)methanamine typically involves the reaction of cyclobutyl derivatives with phenoxymethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (1-(Phenoxymethyl)cyclobutyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-(Phenoxymethyl)cyclobutyl)methanamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(Phenoxymethyl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The phenoxymethyl group can interact with various enzymes and receptors, modulating their activity. The cyclobutyl ring provides structural stability and influences the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Piperazine-Substituted Cyclobutylmethanamines

Examples :

Key Differences :

- Substituent: These analogs replace the phenoxymethyl group with piperazine derivatives.

- Biological Relevance : These compounds are synthesized as intermediates for p97 ATPase inhibitors (). Piperazine substituents may enhance binding to enzymatic pockets through ionic interactions.

- Synthetic Routes : Prepared via coupling reactions with amines, similar to the parent compound but with divergent starting materials .

Fluorophenyl Cyclobutylmethanamines

- [1-(2-Fluorophenyl)cyclobutyl]methanamine, HCl

- [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl

Key Differences :

Chlorophenyl Cyclobutylmethanamines

Examples :

Key Differences :

- Substituent Impact : Chlorine’s larger atomic size and lipophilicity compared to fluorine or oxygen may lead to steric hindrance or altered metabolic stability.

- Synthetic Utility : Chlorophenyl derivatives are often intermediates in agrochemicals and pharmaceuticals, where halogen bonds can stabilize target interactions .

Phenyl and Cyclobutylmethoxy Derivatives

Examples :

Key Differences :

- Spatial Arrangement: The direct phenyl attachment in may restrict conformational flexibility compared to the phenoxymethyl group’s extended structure .

Heterocyclic and Aliphatic Variants

Key Differences :

- Heteroatom Influence : The oxolanyl (tetrahydrofuran) group in introduces a polar oxygen atom, increasing hydrophilicity.

- Ring Size : Cyclopropane derivatives () exhibit higher ring strain, which may affect synthetic accessibility and stability .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight | Key Substituent | LogP (Estimated) |

|---|---|---|---|---|

| (1-(Phenoxymethyl)cyclobutyl)methanamine | C12H15NO | 189.25 | Phenoxymethyl | ~2.1 |

| [1-(4-Fluorophenyl)cyclobutyl]methanamine | C11H13FN | 178.23 | 4-Fluorophenyl | ~2.5 |

| [1-(4-Chlorophenyl)cyclobutyl]methanamine | C11H13ClN | 194.68 | 4-Chlorophenyl | ~3.0 |

| (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine | C10H21N3 | 183.29 | 4-Methylpiperazinyl | ~1.8 |

Q & A

Q. What are the key synthetic pathways for synthesizing (1-(Phenoxymethyl)cyclobutyl)methanamine, and what factors influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. A common approach includes:

Cyclobutane Construction : Using [2+2] photocycloaddition or ring-closing metathesis.

Phenoxymethyl Introduction : Alkylation of the cyclobutyl scaffold with chloromethyl phenyl ether under basic conditions.

Amination : Reductive amination or nucleophilic substitution to introduce the methanamine group.

Critical factors affecting yield and purity:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions.

- Temperature : Lower temperatures (0–5°C) reduce byproducts during alkylation .

Example data for optimization:

| Step | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkylation | DMF | 0 | 78 | 92 |

| Amination | THF | RT | 85 | 89 |

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Cyclobutyl protons appear as multiplets (δ 2.5–3.5 ppm). The phenoxymethyl group shows a singlet for the -OCH2- moiety (δ 4.2–4.5 ppm).

- ¹³C NMR : Cyclobutane carbons resonate at δ 25–35 ppm; the quaternary carbon bonded to oxygen appears at δ 70–80 ppm.

- HRMS : Molecular ion [M+H]+ expected at m/z 206.1412 (C₁₂H₁₆NO⁺).

- IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-O (1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level is used to analyze:

- Cyclobutane Ring Strain : Angle strain (~20 kcal/mol) due to non-planar geometry.

- Torsional Effects : The phenoxymethyl group adopts equatorial positions to minimize steric clash.

Key computational outputs:

| Parameter | Value |

|---|---|

| HOMO-LUMO Gap | 5.2 eV |

| Dipole Moment | 2.8 Debye |

| Predicted CCS (Ų) | 135.2 (M+H)+ |

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM in kinase assays) may arise from:

- Assay Conditions : Buffer pH (7.4 vs. 6.8) affects protonation of the amine group.

- Protein Source : Recombinant vs. native enzymes (post-translational modifications alter binding).

Validation steps:

Dose-Response Curves : Use standardized protocols (e.g., 10-point dilution).

Orthogonal Assays : Combine enzymatic assays with SPR binding studies .

Q. How does the stereochemistry of the cyclobutane ring influence pharmacological activity?

- Methodological Answer : Enantiomers exhibit divergent binding to targets like GPCRs:

- (R)-Configuration : Higher affinity for serotonin receptors (Ki = 15 nM).

- (S)-Configuration : Preferential binding to dopamine transporters (Ki = 220 nM).

Chiral resolution via HPLC (Chiralpak AD-H column, hexane:IPA 90:10) confirms stereopurity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Key bottlenecks:

- Photocycloaddition Scalability : Batch reactors vs. flow chemistry (improves light penetration).

- Purification : Cyclobutane derivatives often require chiral stationary phases for enantiomer separation.

Pilot-scale

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Yield | 72% | 58% |

| Purity | 95% | 88% |

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

- Methodological Answer : Discrepancies arise from:

- Salt Forms : Hydrochloride salts (solubility: 45 mg/mL in water) vs. free base (2 mg/mL).

- pH Dependence : Solubility increases below pH 4 due to protonation of the amine.

Standardized protocols (USP <1231>) recommend testing at physiological pH (7.4) .

Tables for Key Data

Q. Table 1: Comparative Biological Activity

| Target | Assay Type | IC₅₀/Ki (nM) | Reference |

|---|---|---|---|

| Serotonin 5-HT1A | Radioligand | 15 ± 2 | |

| Dopamine Transporter | Uptake Inhibition | 220 ± 30 |

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 40°C/75% RH, 1 week | 5% | Oxidized phenoxymethyl |

| pH 3, 37°C, 24 hr | 12% | Cyclobutane ring-opened product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.